molecular formula C25H27N3O3 B2507045 5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one CAS No. 946253-94-7

5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

Cat. No. B2507045
CAS RN: 946253-94-7
M. Wt: 417.509
InChI Key: GXRKTFIITQNYGW-UHFFFAOYSA-N
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Description

The compound "5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one" is a synthetic molecule that appears to be structurally related to a class of compounds known for their interactions with biological receptors such as the 5-HT1A serotonin receptors. These compounds often contain an arylpiperazine moiety, which is a common feature in molecules that target serotonergic pathways, potentially offering therapeutic benefits for conditions influenced by these pathways.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that may include cyclocondensation, as seen in the synthesis of a novel pyrimidine derivative . The synthesis of arylpiperazine derivatives often requires careful consideration of the substituents on both the arylpiperazine and the core heterocyclic structure to achieve the desired biological activity . The synthesis process is guided by the principles of medicinal chemistry, aiming to optimize the yield, purity, and pharmacokinetic properties of the final product.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, electronic structure, and conformational stability of the compound. Density functional theory (DFT) calculations can be used to predict and compare the experimental data with theoretical models, offering insights into the electronic properties and potential reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups such as the benzyloxy moiety and the arylpiperazine unit. These groups can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, which can be exploited to further modify the compound or to study its interaction with biological targets . The reactivity is also a key factor in the compound's binding affinity to receptors, as it affects the formation of key interactions within the binding site.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are crucial for their biological activity and pharmacokinetics. The lipophilicity conferred by the benzyloxy group, for example, can influence the compound's ability to cross biological membranes and reach its target sites . The presence of a piperazine ring often contributes to the basicity of the molecule, which can affect its solubility and distribution within the body . These properties are typically assessed through experimental studies and can be correlated with the compound's pharmacological profile.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a series of novel pyrazolopyrimidines derivatives with a structural similarity to the compound . These derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities. The study focused on understanding the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).

Anticancer Properties

A study on pyridine-3-carbonitrile derivatives, related to the compound , revealed their potential in anticancer applications. The cytotoxicity of these compounds was investigated against human breast cancer cell lines, showing promising results (Mansour et al., 2021).

Structural Characterization for Analgesic Use

The structural characterization of analgesic isothiazolopyridines, including derivatives similar to the compound, has been conducted. X-ray analysis helped in understanding the molecular structures and potential analgesic properties of these compounds (Karczmarzyk & Malinka, 2008).

Chemical Properties and Reactions

Another study explored the synthesis and chemical reactions of pyrazolopyrimidin-4-ones, which are structurally related to the compound of interest. The study provides insights into their chemical behavior in different reactions (Petrova et al., 2015).

Cytotoxicity Evaluation in Chemotherapy

Compounds like 2-(Aryloxymethyl)-5-benzyloxy-1-methyl-1H-pyridin-4-ones, closely related to the compound, have been evaluated for their cytotoxicity against various cancer cell lines. This research highlights their potential use in chemotherapy (Chen et al., 2003).

properties

IUPAC Name

2-methyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-20-16-23(29)24(31-19-21-8-4-2-5-9-21)17-28(20)18-25(30)27-14-12-26(13-15-27)22-10-6-3-7-11-22/h2-11,16-17H,12-15,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRKTFIITQNYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

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